
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule drug that has shown potential in cancer treatment. It was first synthesized in 2005 and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the activation of procaspase-3, an inactive precursor of caspase-3, a key enzyme in the apoptotic pathway. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide binds to procaspase-3, inducing a conformational change that activates the enzyme. Once activated, caspase-3 initiates a cascade of events that leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is still not fully understood, and more research is needed to optimize its use in combination with other cancer drugs. Additionally, the synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could focus on optimizing its use in combination with other cancer drugs, as well as exploring its potential use in other diseases. The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could also be further elucidated to better understand its selectivity for cancer cells. Additionally, new synthesis methods could be developed to make N-(2-propan-2-ylphenyl)cyclobutanecarboxamide more accessible for research and potential clinical use.
Conclusion:
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is a promising small molecule drug that has shown potential in cancer treatment. Its selectivity for cancer cells and ability to induce apoptosis make it an attractive candidate for cancer therapy. However, more research is needed to optimize its use in combination with other cancer drugs and to further elucidate its mechanism of action. Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could lead to new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-isopropylphenylamine in the presence of thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce N-(2-propan-2-ylphenyl)cyclobutanecarboxamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)12-8-3-4-9-13(12)15-14(16)11-6-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHTEJLWAQJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

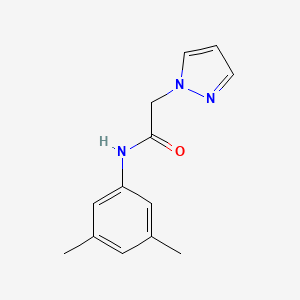
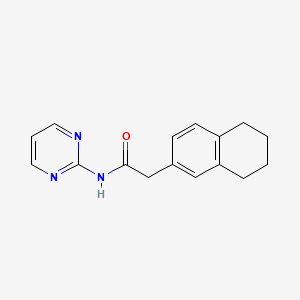
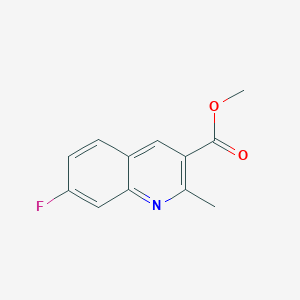
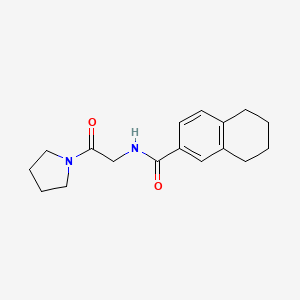
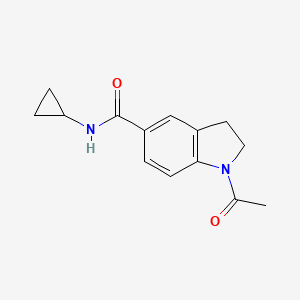
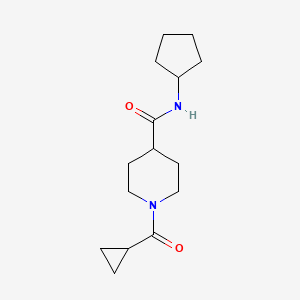
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

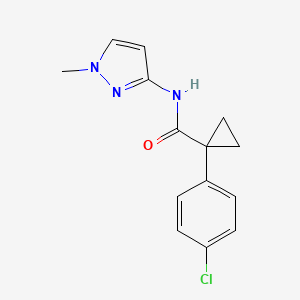
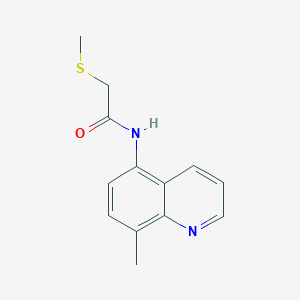
![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)

